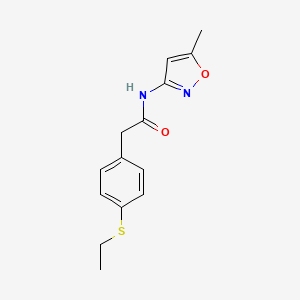

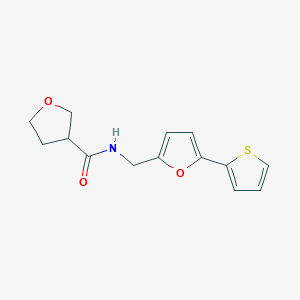

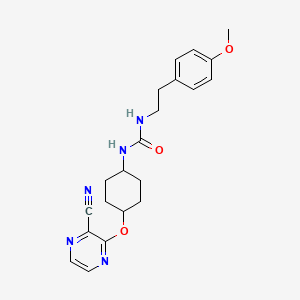

![molecular formula C12H10N4O4S2 B2508384 5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide CAS No. 946357-06-8](/img/structure/B2508384.png)

5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide, also known as MSB or MSBC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MSB belongs to the class of sulfonamides, which are widely used in the treatment of various diseases, including bacterial infections, diabetes, and cancer.

Scientific Research Applications

Synthesis and Potential Applications

Isoxazole-containing Sulfonamides as Carbonic Anhydrase Inhibitors : A study by Altug et al. (2017) highlighted the synthesis of isoxazole compounds, specifically 5-amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide derivatives. These compounds were investigated for their inhibitory activity against human carbonic anhydrase isoforms, showing promising results for potential applications in treating conditions like glaucoma and neuropathic pain Altug et al., 2017.

Auxiliary-Directed γ-C(sp3)-H Bond Activation : Research by Pasunooti et al. (2015) focused on the Pd-catalyzed C(sp3)-H bond activation using bidentate auxiliaries derived from isoxazole-3-carboxamide and oxazole-4-carboxamide moieties. The study demonstrated a method for selective and efficient modification of α-aminobutanoic acid derivatives, leading to the synthesis of γ-substituted non-natural amino acids. This process shows potential for creating building blocks in medicinal chemistry Pasunooti et al., 2015.

Synthesis of Novel Benzodifuranyl and Thiazolopyrimidines : A study by Abu‐Hashem et al. (2020) explored the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities. The research indicates that such compounds could be valuable in developing new therapeutic agents Abu‐Hashem et al., 2020.

Development of 5-Aroylindoles as Histone Deacetylase 6 Inhibitors : Lee et al. (2018) developed 5-aroylindolyl-substituted hydroxamic acids targeting histone deacetylase 6 (HDAC6). These inhibitors showed potential for treating Alzheimer's disease by decreasing tau protein phosphorylation and aggregation. The findings suggest a promising avenue for Alzheimer's disease therapy development Lee et al., 2018.

Biopharmaceutic Evaluation of Anthelmintic Derivatives : Rivera et al. (2007) conducted a biopharmaceutic evaluation of novel anthelmintic derivatives, focusing on their solubility, permeability, and pharmacokinetic parameters. This research is critical for developing new anthelmintics with improved biopharmaceutical properties Rivera et al., 2007.

properties

IUPAC Name |

5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O4S2/c1-6-4-9(16-20-6)11(17)15-12-14-8-3-2-7(22(13,18)19)5-10(8)21-12/h2-5H,1H3,(H2,13,18,19)(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSMRDRTVMZLNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

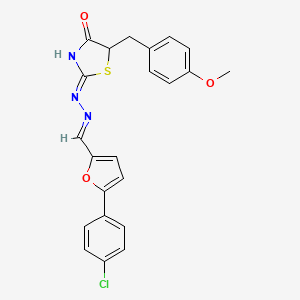

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2508304.png)

![ethyl 1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2508306.png)

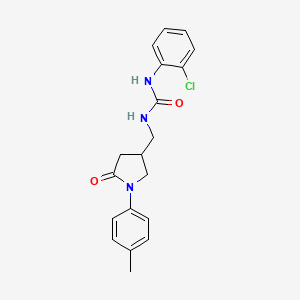

![N-{4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B2508308.png)

![4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2508318.png)

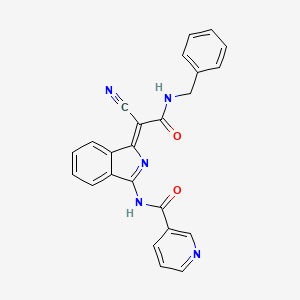

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide](/img/structure/B2508324.png)